An In-depth Technical Guide to 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine: Core Chemical Properties and Applications
An In-depth Technical Guide to 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine: Core Chemical Properties and Applications
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and synthetic pharmaceuticals.[1][2] Its non-planar, saturated structure provides a three-dimensional framework that is ideal for creating molecules with specific spatial orientations, enhancing their interaction with biological targets.[2] When functionalized, the pyrrolidine moiety can significantly influence a compound's physicochemical properties, such as solubility and basicity, which are critical for drug development.[3] This guide focuses on a specific derivative, 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine, a molecule that combines the pyrrolidine core with a difluorobenzyl group, a substitution pattern known to modulate metabolic stability and receptor binding affinity.
The 3-aminopyrrolidine component is a well-established pharmacophore, recognized for its role in the development of antagonists for various receptors, including chemokine receptors.[4] The introduction of a 2,6-difluorobenzyl group at the 1-position is a strategic choice in medicinal chemistry. The fluorine atoms can enhance binding to target proteins through hydrogen bonding and other electrostatic interactions, and they often improve metabolic stability by blocking sites of oxidative metabolism. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential pharmacological relevance of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine for researchers and professionals in drug discovery and development.
Physicochemical Properties
The physicochemical properties of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine are critical for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structural components: the pyrrolidine ring, the primary amine, and the difluorobenzyl group.
| Property | Predicted Value | Rationale and Supporting Evidence |
| Molecular Formula | C₁₁H₁₄F₂N₂ | Based on the chemical structure. |
| Molecular Weight | 212.24 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow oil or low-melting solid | Similar N-benzylpyrrolidine derivatives are often liquids or low-melting solids.[5] |
| Boiling Point | > 250 °C (Predicted) | The presence of the benzyl group and the polar amine functionality would suggest a relatively high boiling point. N-benzylpyrrolidine has a boiling point of 204-205 °C.[5] The additional amine and fluorine atoms would likely increase this. |
| Melting Point | Not available | Would require experimental determination. |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | The polar amine group should confer some aqueous solubility, but the benzyl group will increase lipophilicity. |
| pKa | 8.5 - 9.5 (Predicted) | The primary amine on the pyrrolidine ring is expected to be the most basic site. The pKa of the conjugate acid of pyrrolidine is 11.27.[6] The electron-withdrawing effect of the remote difluorobenzyl group might slightly reduce the basicity of the pyrrolidine nitrogen, but the primary amine at the 3-position will be the dominant basic center. |
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine is via reductive amination. This common and robust reaction involves the coupling of a ketone with an amine, followed by reduction of the resulting imine or enamine in situ.
Reaction Scheme:
Caption: Proposed synthesis of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 1-(2,6-difluorobenzyl)pyrrolidin-3-one (1.0 eq) in methanol (0.1 M), add ammonium acetate (5.0 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Concentrate the mixture under reduced pressure to remove the methanol.
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Purification: Basify the aqueous residue with 2 M NaOH to a pH of >12. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 0.5% triethylamine) to afford the desired 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. Below are the predicted key spectral features.
¹H NMR (400 MHz, CDCl₃):
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δ 7.20-7.30 (m, 1H): Aromatic proton (para to the CH₂ group).
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δ 6.85-6.95 (t, 2H): Aromatic protons (ortho to the CH₂ group).
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δ 3.65 (s, 2H): Benzylic protons (CH₂).
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δ 3.20-3.30 (m, 1H): Pyrrolidine proton (CH-NH₂).
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δ 2.80-3.00 (m, 2H): Pyrrolidine protons (CH₂ adjacent to nitrogen).
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δ 2.50-2.70 (m, 2H): Pyrrolidine protons (CH₂ adjacent to nitrogen).
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δ 1.80-2.00 (m, 2H): Pyrrolidine protons (CH₂).
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δ 1.50 (br s, 2H): Amine protons (NH₂).
¹³C NMR (100 MHz, CDCl₃):
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δ 160.0-163.0 (dd, J = 245, 8 Hz): Aromatic carbons attached to fluorine.
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δ 128.0-130.0 (t, J = 10 Hz): Aromatic carbon (para to the CH₂ group).
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δ 115.0-117.0 (t, J = 20 Hz): Aromatic carbon ipso to the CH₂ group.
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δ 110.0-112.0 (dd, J = 25, 5 Hz): Aromatic carbons (ortho to the CH₂ group).
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δ 58.0-60.0: Pyrrolidine carbon (CH₂ adjacent to nitrogen).
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δ 52.0-54.0: Benzylic carbon (CH₂).
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δ 50.0-52.0: Pyrrolidine carbon (CH-NH₂).
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δ 48.0-50.0: Pyrrolidine carbon (CH₂ adjacent to nitrogen).
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δ 34.0-36.0: Pyrrolidine carbon (CH₂).
Infrared (IR) Spectroscopy (ATR):
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3300-3400 cm⁻¹ (m, two bands): N-H stretching of the primary amine.[7]
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3050-3100 cm⁻¹ (w): Aromatic C-H stretching.
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2850-2950 cm⁻¹ (m): Aliphatic C-H stretching.[8]
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1600-1620 cm⁻¹ (m): N-H bending of the primary amine.[7]
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1450-1500 cm⁻¹ (s): Aromatic C=C stretching.
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1100-1300 cm⁻¹ (s): C-F stretching.
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1020-1250 cm⁻¹ (m): Aliphatic C-N stretching.[7]
Mass Spectrometry (ESI+):
-
m/z 213.1 [M+H]⁺: The protonated molecular ion peak would be expected.
Potential Pharmacological Applications and Mechanism of Action
While the specific biological activity of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine has not been reported, its structural motifs suggest several potential therapeutic applications. The 3-aminopyrrolidine scaffold is a key component in a number of compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Potential Therapeutic Areas:
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Inflammatory Diseases: Derivatives of 3-aminopyrrolidine have been investigated as antagonists of chemokine receptors such as CCR2 and CCR5, which are involved in the inflammatory cascade.[4][9] By blocking these receptors, such compounds could potentially treat conditions like rheumatoid arthritis, multiple sclerosis, and atherosclerosis.
-
Neurological Disorders: The pyrrolidine ring is a common feature in drugs acting on the central nervous system (CNS).[1] Depending on its specific interactions, this compound could be explored for its potential in treating pain, depression, or anxiety.
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Oncology: The pyrrolidine scaffold is also present in a number of anticancer agents. The specific substitution pattern of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine could be explored for its potential to inhibit cancer-related targets.
Proposed Mechanism of Action Exploration:
To elucidate the pharmacological profile of this compound, a systematic screening approach would be necessary.
Sources
- 1. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine | C20H19F2N3 | CID 10065796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. HU230612B1 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors - Google Patents [patents.google.com]
